An In-Depth Technical Guide to the Physical Properties of 5-(tert-Butyl)-2-chloropyridine
An In-Depth Technical Guide to the Physical Properties of 5-(tert-Butyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and its Influence on Physical Properties
5-(tert-Butyl)-2-chloropyridine is a monosubstituted pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is functionalized with a bulky tert-butyl group at the 5-position and a chloro group at the 2-position. This substitution pattern is critical in defining the molecule's steric and electronic characteristics, which in turn dictate its physical properties and reactivity.
The tert-butyl group, with its tetrahedral carbon atom bonded to three methyl groups, introduces significant steric hindrance. This bulkiness can influence intermolecular interactions, affecting properties such as boiling point and solubility. Electronically, the tert-butyl group is a weak electron-donating group through induction. In contrast, the chlorine atom at the 2-position is an electron-withdrawing group due to its high electronegativity, and it also possesses lone pairs of electrons that can participate in resonance. The interplay of these electronic effects modulates the electron density of the pyridine ring, influencing its reactivity and spectral properties.
Caption: 2D representation of 5-(tert-Butyl)-2-chloropyridine.
Summary of Physical Properties
The physical properties of 5-(tert-Butyl)-2-chloropyridine are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental determination for critical applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN | [1] |
| Molecular Weight | 169.65 g/mol | [1] |
| CAS Number | 102236-19-1 | [1] |
| Physical Form | Colorless to light yellow liquid or solid-liquid mixture | |
| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg (predicted) | |
| Density | 1.1 ± 0.1 g/cm³ (predicted) | |
| Purity | Typically ≥97% | |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Detailed Physicochemical Properties
Melting and Boiling Point
While often supplied as a liquid, 5-(tert-Butyl)-2-chloropyridine can exist as a low-melting solid or a solid-liquid mixture at ambient temperature. A definitive experimental melting point is not widely reported in readily available literature, suggesting it is near or below room temperature.
The predicted boiling point of approximately 223°C at atmospheric pressure is a consequence of its molecular weight and the polar nature of the chloropyridine moiety. The bulky tert-butyl group can slightly increase the boiling point due to increased van der Waals forces, despite the lack of hydrogen bonding capabilities.
Experimental Consideration: For precise determination of the boiling point, especially at reduced pressures, a micro-boiling point apparatus or distillation setup should be employed. It is crucial to record the pressure at which the boiling point is measured, as this significantly affects the observed temperature.
Solubility
The solubility of 5-(tert-Butyl)-2-chloropyridine is dictated by the "like dissolves like" principle. The presence of the chloro and nitrogen functionalities imparts some polarity to the molecule. However, the large, nonpolar tert-butyl group and the aromatic ring dominate its character, making it generally soluble in a range of organic solvents.
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High Solubility: Expected in non-polar to moderately polar solvents such as hexane, toluene, diethyl ether, and chloroform.
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Moderate to Low Solubility: Expected in more polar solvents like ethanol and methanol.
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Insoluble: Expected in water.
Experimental Protocol for Solubility Determination:
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, chloroform, hexane).
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Sample Preparation: To a small, known volume of the solvent (e.g., 1 mL) in a vial, add a small, measured amount of 5-(tert-Butyl)-2-chloropyridine (e.g., 10 mg).
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Observation: Vigorously agitate the mixture at a constant temperature (e.g., 25°C) and visually inspect for complete dissolution.
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Quantification (Optional): For quantitative solubility, continue adding the solute in small, known increments until saturation is reached (i.e., solid or a separate liquid phase persists).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 5-(tert-Butyl)-2-chloropyridine. The following sections outline the expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
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tert-Butyl Protons (9H): A sharp singlet is expected around 1.3 ppm . The nine protons of the three methyl groups are chemically equivalent and do not couple with other protons, resulting in a strong singlet.
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Pyridine Ring Protons (3H):
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H-3: A doublet is expected around 7.3-7.5 ppm . It will be split by the adjacent H-4 proton.
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H-4: A doublet of doublets is expected around 7.6-7.8 ppm . It will be split by both the H-3 and H-6 protons.
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H-6: A doublet is expected around 8.2-8.4 ppm . It will be split by the adjacent H-4 proton. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
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Causality of Chemical Shifts: The electron-withdrawing nature of the nitrogen and chlorine atoms deshields the protons on the pyridine ring, causing them to resonate at higher chemical shifts compared to benzene. The tert-butyl group, being weakly electron-donating, will have a minor shielding effect on the ring protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
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tert-Butyl Carbons: Two signals are expected. One for the quaternary carbon at around 34-36 ppm and one for the three equivalent methyl carbons at around 30-32 ppm .
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Pyridine Ring Carbons: Four distinct signals are expected for the carbons of the pyridine ring, with the carbon bearing the chlorine (C-2) and the carbon bearing the tert-butyl group (C-5) being significantly influenced by these substituents. The C-2 carbon, bonded to the electronegative chlorine, will be downfield, likely in the 160-165 ppm range. The other ring carbons will appear in the aromatic region of 120-150 ppm .
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
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C-H Stretching (tert-Butyl): Strong absorptions are expected in the 2960-2870 cm⁻¹ region.
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Aromatic C-H Stretching: Weaker absorptions are expected above 3000 cm⁻¹ .
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C=C and C=N Stretching (Pyridine Ring): A series of characteristic sharp peaks will be observed in the 1600-1400 cm⁻¹ region.
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C-Cl Stretching: A strong absorption is expected in the 800-600 cm⁻¹ region.
Caption: Workflow for the physical and spectral characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 169. Due to the presence of chlorine, an isotopic peak (M+2) at m/z = 171 with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of a monochlorinated compound.
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Fragmentation: A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃•) to form a stable tertiary carbocation. Therefore, a significant peak at m/z = 154 (M-15) is expected. Further fragmentation may involve the loss of the entire tert-butyl group or the chlorine atom.
Safety and Handling
5-(tert-Butyl)-2-chloropyridine should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is harmful if swallowed or in contact with skin and causes skin irritation. It is also harmful to aquatic life with long-lasting effects.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
Conclusion
The physical properties of 5-(tert-Butyl)-2-chloropyridine are a direct consequence of its unique molecular structure. The combination of a bulky, electron-donating tert-butyl group and an electron-withdrawing chloro group on the pyridine ring results in a compound with specific solubility, boiling point, and spectral characteristics. A thorough understanding of these properties, backed by robust experimental determination, is crucial for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
References
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PubChemLite. (n.d.). 5-tert-butyl-2-chloropyridine (C9H12ClN). Retrieved January 7, 2026, from [Link]
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Chemsrc. (2023, August 25). 5-(tert-Butyl)-2-chloropyridine | CAS#:102236-19-1. Retrieved January 7, 2026, from [Link]
